ERR|A Inverse Agonist 1 is a specialized compound that selectively targets the estrogen-related receptor alpha (ERRα). This compound belongs to a class of drugs known as inverse agonists, which bind to receptors and produce effects opposite to those of agonists. The significance of ERRα in various physiological processes, including metabolism and cancer progression, makes ERR|A Inverse Agonist 1 a candidate for therapeutic applications, particularly in treating breast cancer. Its mechanism involves stabilizing ERRα in an inactive conformation, thereby inhibiting its activity and associated signaling pathways that contribute to tumor growth .
ERR|A Inverse Agonist 1 is derived from the p-nitrobenzenesulfonamide template. It is classified as an inverse agonist due to its ability to bind more favorably to the inactive state of ERRα compared to its active state. This classification is critical as it distinguishes the compound from traditional antagonists, which merely block receptor activity without altering the receptor's conformational state .
The synthesis of ERR|A Inverse Agonist 1 involves several key steps:
The compound has demonstrated significant anti-proliferative effects against breast cancer cell lines, particularly MDA-MB-231 cells, with an inhibitory concentration (IC50) reported at approximately 0.80 µM .
ERR|A Inverse Agonist 1 features a complex molecular structure characterized by:
Molecular dynamics simulations have identified hot spot residues such as Leu324 and Phe328 as essential for stabilizing the compound-receptor complex .
ERR|A Inverse Agonist 1 exerts its effects through a well-defined mechanism:
Studies have shown that this mechanism significantly contributes to its anti-cancer properties .
ERR|A Inverse Agonist 1 possesses several notable physical and chemical properties:
These properties are essential for its application in research and potential therapeutic use .
ERR|A Inverse Agonist 1 has several significant applications:
Estrogen-related receptor alpha (ERRα), encoded by the ESRRA gene, is an orphan nuclear receptor that functions as a master regulator of cellular energy metabolism. Despite structural homology to estrogen receptor alpha (ERα), ERRα operates independently of estrogenic ligands and is constitutively active due to interactions with coregulatory proteins. Its transcriptional activity is primarily governed by peroxisome proliferator-activated receptor gamma coactivator 1-alpha and beta (PGC-1α/β), which recruit ERRα to promoter regions containing estrogen-related response elements (ERREs). This complex orchestrates the expression of genes critical for mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), fatty acid oxidation (FAO), and glycolysis (Figure 1) [1] [2].
In cancer, ERRα becomes dysregulated, driving a metabolic reprogramming that fuels tumorigenesis. It enhances the tricarboxylic acid (TCA) cycle by upregulating IDH3A and SDHB, promotes OXPHOS via ATP5A1 and CYCS, and accelerates glutamine metabolism through SLC1A5. This metabolic shift supports the biosynthetic and bioenergetic demands of rapidly proliferating cancer cells. Additionally, ERRα intersects with oncogenic pathways like HER2 and MYC: HER2 signaling phosphorylates ERRα, amplifying its transcriptional activity, while MYC directly induces PGC-1β expression, creating a feed-forward loop that sustains tumor growth [2] [6].
Table 1: Key Metabolic Targets of ERRα in Cancer
Pathway | Gene Targets | Biological Function |
---|---|---|
TCA Cycle | IDH3A, SDHB | Isocitrate dehydrogenase; Succinate dehydrogenase |
OXPHOS | ATP5A1, CYCS | ATP synthase; Cytochrome c |
Fatty Acid Oxidation | CPT1B, ACADVL | Carnitine palmitoyltransferase; Acyl-CoA dehydrogenase |
Glycolysis | SLC2A1, HK2 | Glucose transporter; Hexokinase |
Glutamine Metabolism | SLC1A5, GLS | Glutamine transporter; Glutaminase |
ERRα is overexpressed in 40–60% of triple-negative breast cancer (TNBC) cases and correlates with aggressive clinicopathological features. Immunohistochemical analysis of 138 TNBC patient samples revealed that high ERRα expression is significantly associated with high tumor grade (p=0.035) and lymph node metastasis (p<0.001). Critically, patients with elevated ERRα levels had shorter overall survival (p<0.001), underscoring its role as an independent prognostic biomarker [3]. Mechanistically, ERRα drives TNBC progression through:
Unlike ERα-positive breast cancers, TNBC lacks targetable hormone receptors, limiting treatment options to cytotoxic chemotherapy. ERRα’s ligand-independent activation, structural stability, and prevalence in TNBC make it a compelling target. Inverse agonists offer a distinct mechanism: they not only block coactivator recruitment but also destabilize the receptor, promoting proteasomal degradation. This dual action suppresses both canonical (metabolic) and non-canonical (EMT, angiogenesis) oncogenic functions of ERRα [1] [4] [10].
The therapeutic potential is amplified by ERRα’s involvement in chemotherapy resistance. For instance, hypoxic TNBC cells stabilize ERRα via p300/CBP-mediated acetylation at Lys-49, enhancing its DNA-binding affinity and transcriptional output. This acetylation increases LAMP2 and VAMP8 expression, sustaining autophagy-lysosome flux and cell survival under metabolic stress. Targeting ERRα disrupts this adaptive response, potentially re-sensitizing tumors to genotoxic agents [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7